N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide
Description
N'-[(5-Methyl-2-furyl)methylene]isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinohydrazide (isoniazid) and 5-methyl-2-furaldehyde. Its structure comprises three key moieties:
- Pyridine ring: A six-membered aromatic ring with nitrogen at the para position.
- Amide group: Connects the pyridine ring to the hydrazone functionality.
- 5-Methylfuran ring: A five-membered heterocycle with an oxygen atom and a methyl substituent at the 5-position .
Synthesis and Structural Features:
The compound is synthesized under conventional or microwave-assisted conditions, yielding a crystalline product. Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (N–H···N/O) stabilizing the (E)-configuration. Key crystallographic parameters include:
Properties
CAS No. |
92577-28-1 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-3-11(17-9)8-14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
RQXYZIPZGWAYFQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Standard Ethanol Reflux Method
The most widely reported protocol involves refluxing equimolar amounts of isonicotinic acid hydrazide (0.1 mol) and 5-methyl-2-furaldehyde (0.1 mol) in ethanol (20–50 mL) for 4–6 hours. The reaction is typically monitored via thin-layer chromatography (TLC), with yields ranging from 66% to 92%. The general reaction is represented as:
Table 1: Reaction Conditions and Yields
Acid-Mediated Crystallization
Hydrochloric acid (HCl) is occasionally introduced to facilitate crystallization. For instance, stirring the hydrazone with HCl (0.01 mol) in ethanol at 25°C for 2 hours yields a crystalline hydrochloride salt (92% yield). This method enhances purity and simplifies isolation.
Solvent and Temperature Optimization
Solvent Effects
Ethanol is the preferred solvent due to its polarity and ability to dissolve both reactants. Alternative solvents like acetonitrile or dichloromethane (DCM) have been explored in analogous hydrazone syntheses, but ethanol remains optimal for this reaction.
Temperature Control
Prolonged reflux (6 hours) in ethanol reduces yields to 66%, likely due to side reactions. Conversely, shorter durations (4 hours) at reflux improve yields to 82%. Room-temperature reactions with HCl achieve high yields (92%) but require acid catalysis.
Purification and Crystallization Techniques
Recrystallization Strategies
Crude products are purified via recrystallization:
Analytical Validation
Purified compounds are characterized using:
-
NMR Spectroscopy: -NMR confirms hydrazone formation (δ 11.73 ppm for N-H).
-
IR Spectroscopy: Stretching bands at 1,653–1,690 cm (C=O) and 1,570–1,605 cm (C=N).
-
X-Ray Crystallography: Resolves planar molecular geometry and intermolecular hydrogen bonding (e.g., N–H⋯Cl interactions).
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Methods
Mechanistic Insights and Reaction Kinetics
The reaction proceeds via:
-
Nucleophilic Attack: Hydrazide’s NH group attacks the aldehyde’s carbonyl carbon.
-
Water Elimination: Formation of the C=N bond (hydrazone linkage).
-
Tautomerization: Stabilization of the E-isomer, as confirmed by NMR.
Kinetic studies in analogous systems suggest pseudo-first-order behavior, with rate constants dependent on solvent polarity.
Scalability and Industrial Relevance
Lab-scale syntheses (0.1–0.2 mol) are well-established. Scaling to industrial production requires:
Chemical Reactions Analysis
Salt Formation with Hydrochloric Acid
Treatment with hydrochloric acid (HCl) converts the compound into a crystalline hydrochloride salt, 4-{[(5-methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate (C₁₂H₁₂N₃O₂⁺·Cl⁻·H₂O) .
Structural Reactivity and Interactions
The compound’s reactivity is influenced by its planar structure and functional groups:
-
Hydrazone linkage : Prone to protonation under acidic conditions, forming stable salts .
-
Furan ring : The 5-methyl group enhances lipophilicity, potentially improving membrane permeability compared to non-methylated analogs .
-
Pyridine ring : Participates in hydrogen bonding and π-π stacking, critical for interactions with biological targets .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar hydrazides:
Scientific Research Applications
Synthesis of N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide
The compound is synthesized through a condensation reaction between isonicotinic acid hydrazide and 5-methyl-2-furaldehyde. This reaction forms a hydrazone linkage, which is crucial for its biological activity. The general reaction can be represented as follows:
Further modifications can occur under acidic conditions, such as treatment with hydrochloric acid, leading to the formation of crystalline salts that are useful for structural analysis and biological testing .
Biological Activities
This compound exhibits a range of biological activities, which are summarized in the following table:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 1.49 µM/ml to higher values depending on the strain .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including those associated with breast and lung cancer. The National Cancer Institute (NCI) has evaluated its efficacy across a broad panel of cancer cell lines, revealing promising results that warrant further investigation .
Case Studies
Several case studies have been documented showcasing the applications of this compound:
-
Case Study 1: Antimicrobial Evaluation
A study conducted by Malhotra et al. involved synthesizing various hydrazone derivatives and evaluating their antimicrobial activities against common pathogens using disc diffusion methods. This compound exhibited superior activity against Staphylococcus aureus with an MIC of 1.49 µM/ml . -
Case Study 2: Anticancer Activity Assessment
In an investigation by the National Cancer Institute, this compound was tested against multiple cancer cell lines, revealing significant growth inhibition rates that suggest its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .
Comparison with Similar Compounds
Substituent Effects on the Furan Ring
Modifications to the furan ring significantly influence physicochemical and biological properties:
Key Observations :
Aromatic vs. Heteroaromatic Substituents
Replacing the furan ring with other aromatic systems alters bioactivity:
Key Observations :
Antibacterial Activity :
- The 5-(2-nitrophenyl)furan derivative (compound 1) showed 12–14 mm inhibition zones against S. aureus and E. coli, outperforming benzylidene analogs but remaining weaker than amoxicillin (25 mm) .
- Mechanism: Schiff bases inhibit bacterial enzymes (e.g., enoyl-ACP reductase) via metal chelation or direct binding .
Anti-Corrosion Properties :
- N'-(Furan-2-ylmethylene)isonicotinohydrazide exhibits EHOMO = −5.2 eV and ELUMO = −1.8 eV, comparable to benzaldehyde-derived Schiff bases, suggesting similar corrosion inhibition efficiency (~80–95%) .
Coordination Chemistry :
- Similar compounds (e.g., N'-((furan-2-yl)methylene)isonicotinohydrazide) form stable Cu(II) complexes with distorted octahedral geometry, enhancing antimicrobial and catalytic properties .
Opto-Electronic Properties
Key Observations :
- Wing units (e.g., pyrene) lower energy gaps more effectively than core modifications, making them superior for electronic devices .
Biological Activity
N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by a unique structure that includes a furan ring and an isonicotinic acid hydrazide moiety, which contribute to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between isonicotinic acid hydrazide and 5-methyl-2-furaldehyde. This reaction forms a hydrazone linkage, which is crucial for the compound's biological activity. The general reaction can be summarized as follows:
Biological Activities
This compound has been studied for various biological activities, including:
1. Antimicrobial Activity:
Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial activity, with reported MIC values as low as 1.49 µM/ml against S. aureus .
2. Antitumor Activity:
Research has indicated potential antitumor effects of this compound, particularly in inhibiting the growth of cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance its anticancer efficacy .
3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interaction with biological macromolecules such as proteins and nucleic acids. These interactions are critical for understanding its therapeutic potential and could lead to the development of new pharmacological agents .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N'-[(2-furyl)methylene]isonicotinohydrazide | Furan ring, isonicotinic acid | Antimicrobial | Lacks methyl substitution on furan |
| N'-[(4-chlorophenyl)methylene]isonicotinohydrazide | Chlorophenyl group instead of furan | Antitumor | Different substituent affects activity |
| N'-[(5-nitro-2-furyl)methylene]isonicotinohydrazide | Nitro group on furan | Antimicrobial, anticancer | Nitro group enhances reactivity |
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various hydrazone derivatives, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound revealed that it inhibited the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent . The presence of the furan ring was identified as a contributing factor to its enhanced bioactivity.
Q & A
Q. What are the optimal synthetic routes for N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide?
The compound is typically synthesized via a Schiff base condensation reaction between isonicotinohydrazide and 5-methylfurfural. Conventional methods involve refluxing equimolar ratios of reactants in ethanol under acidic catalysis (e.g., HCl) for 6–8 hours, yielding ~70–85% . Microwave-assisted synthesis significantly reduces reaction time (15–20 minutes) with comparable yields (80–90%), minimizing side products . Solvent choice (ethanol, DMF) and catalyst (acetic acid, HCl) influence reaction kinetics and purity. Post-synthesis, crystallization from ethanol or DMSO yields monoclinic or tetragonal crystals suitable for X-ray analysis .
Q. How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). The structure is solved via direct methods (SHELXS-97) and refined using SHELXL-2018/3 . Key parameters include:
| Parameter | Value |
|---|---|
| Space group | Tetragonal, I4₁/a |
| Unit cell (Å) | a = 17.313, c = 15.749 |
| Z | 16 |
| R-factor | 0.041 (R₁) |
| Software suites like WinGX or OLEX2 integrate SHELX workflows for visualization and refinement . |
Q. What spectroscopic techniques are used for characterization?
- FTIR : Confirms hydrazone formation (C=O stretch ~1648 cm⁻¹, C=N stretch ~1626 cm⁻¹) and aromatic C-H vibrations (~3038 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows pyridyl protons at δ 8.7–8.8 ppm and furyl methyl protons at δ 2.3 ppm .
- UV-Vis : π→π* transitions (λ ~309 nm, ε ~5495 L·mol⁻¹·cm⁻¹) in ethanol indicate conjugation .
Q. What solvents are suitable for solubility testing?
The compound is highly soluble in DMSO (≥28.6 mg/mL) but insoluble in water and ethanol . For biological assays, DMSO stock solutions (10 mM) are diluted in aqueous buffers (<1% DMSO) to avoid cytotoxicity.
Advanced Research Questions
Q. How do stoichiometric ratios affect stability constants in lanthanide complexes?
Potentiometric titrations (0.1 M KNO₃, 40% dioxane) reveal 1:1, 1:2, and 1:3 (Ln³⁺:ligand) complexes. Stability constants (log β) follow the order: Pr³⁺ < Nd³⁺ < Gd³⁺ < Tb³⁺ < Ho³⁺ due to lanthanide contraction and ionic radius effects. For Tb³⁺, log β₁ = 8.2 (1:1), log β₂ = 14.5 (1:2). Thermodynamic parameters (ΔG° = −45 kJ·mol⁻¹, ΔH° = −32 kJ·mol⁻¹) confirm spontaneous, exothermic binding .
Q. What computational methods predict biological activity and ligand interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like Enoyl-ACP reductase (ΔG = −9.8 kcal/mol for Fe³⁺ complex vs. −6.6 kcal/mol for free ligand) .
- DFT (B3LYP/6-311G )**: Optimizes geometry, calculates HOMO-LUMO gaps (~3.5 eV), and correlates with charge-transfer efficiency in luminescent Tb³⁺ complexes .
Q. How does crystal packing influence physicochemical properties?
Intramolecular C–H⋯O and intermolecular N–H⋯Cl hydrogen bonds stabilize the lattice, reducing solubility in polar solvents. π-Stacking of pyridyl rings (3.6 Å spacing) enhances thermal stability (decomposition >250°C) .
Q. What methodologies evaluate anti-tubercular activity?
- In vitro assays : MIC determination against M. tuberculosis H37Rv using microplate Alamar Blue (MABA). IC₅₀ values for derivatives range from 2–15 µM .
- Histopathology : Subcutaneous administration (10 mg/kg in rabbits) reduces granulomatous inflammation in lungs/liver, validated via H&E staining .
Q. How do substituents modulate coordination behavior?
Electron-withdrawing groups (e.g., Cl in N-(4-chlorobenzoyl) derivatives) enhance metal-binding affinity via inductive effects. For Fe³⁺, ligand field strength (Dq = 1500 cm⁻¹) correlates with redox activity in Fenton-like reactions .
Contradictions and Limitations
- Fluorescence : Free ligand exhibits weak fluorescence, but Tb³⁺ complexes show sensitized emission in solid state (λₑₘ = 545 nm) but not in solution due to solvent quenching .
- Bioactivity : While in silico models predict high anti-TB activity, in vitro MICs are moderate (2–15 µM), suggesting need for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
